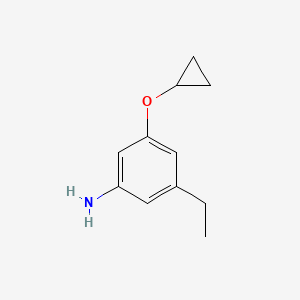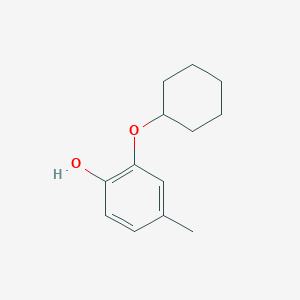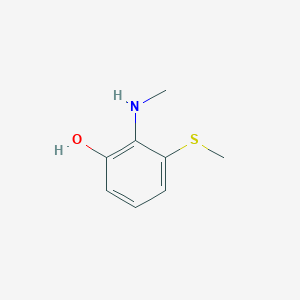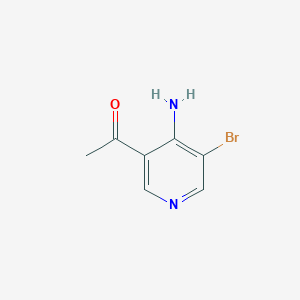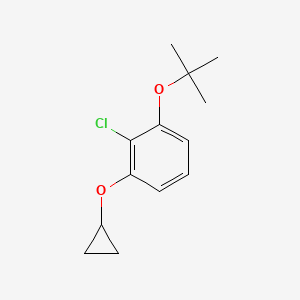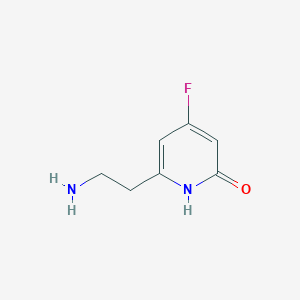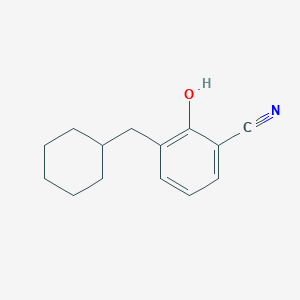
3-(Cyclohexylmethyl)-2-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-2-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxyl group, a nitrile group, and a cyclohexylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzonitrile with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl-2-hydroxybenzaldehyde or cyclohexylmethyl-2-hydroxybenzophenone.
Reduction: Formation of 3-(Cyclohexylmethyl)-2-aminobenzonitrile.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-2-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethyl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethylbenzene: Lacks the hydroxyl and nitrile groups, making it less reactive.
2-Hydroxybenzonitrile: Lacks the cyclohexylmethyl group, resulting in different chemical properties.
Cyclohexylmethylphenol: Lacks the nitrile group, affecting its reactivity and applications .
Uniqueness
3-(Cyclohexylmethyl)-2-hydroxybenzonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h4,7-8,11,16H,1-3,5-6,9H2 |
Clé InChI |
XFOGLEPQCOFFJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C(=CC=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




